molecular formula C16H18BrNO B5888943 N-(5-bromo-2-methoxybenzyl)-2,5-dimethylaniline

N-(5-bromo-2-methoxybenzyl)-2,5-dimethylaniline

Cat. No.: B5888943
M. Wt: 320.22 g/mol
InChI Key: NGGSEYLHBHFUNE-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2,5-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(5-bromo-2-methoxybenzyl)-2,5-dimethylaniline typically begins with commercially available starting materials such as 5-bromo-2-methoxybenzyl chloride and 2,5-dimethylaniline.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the benzyl chloride with the aniline derivative. This is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromine atom can yield the corresponding de-brominated compound.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated compounds.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which N-(5-bromo-2-methoxybenzyl)-2,5-dimethylaniline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and methoxy group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)-2-chloroacetamide
  • N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine

Comparison:

  • Structural Differences: While these compounds share the 5-bromo-2-methoxybenzyl moiety, they differ in the substituents attached to the nitrogen atom.
  • Chemical Properties: These differences in structure lead to variations in their chemical reactivity and physical properties.
  • Applications: Each compound may have unique applications based on its specific structure, such as different pharmacological activities or material properties.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-11-4-5-12(2)15(8-11)18-10-13-9-14(17)6-7-16(13)19-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGSEYLHBHFUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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